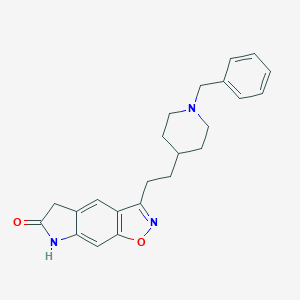
5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits unique biological properties that make it a promising candidate for the development of novel drugs.
Mécanisme D'action
The exact mechanism of action of 5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and is well-tolerated by animals. This compound has been found to cause a decrease in tumor size and volume in animal models of cancer. Moreover, it has been shown to possess antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a useful tool for cancer research. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the research on 5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one. One of the areas of interest is the development of new derivatives of this compound with improved properties. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one involves the condensation of 4-ethoxy-2-methylpyrimidine-5-carbaldehyde with n-butylamine in the presence of a catalytic amount of acetic acid. The reaction mixture is heated under reflux conditions for several hours, followed by the addition of water and extraction with an organic solvent. The resulting product is purified by recrystallization to obtain the pure compound.
Applications De Recherche Scientifique
5-Butyl-4-ethoxy-1-methylpyrimidin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
145729-66-4 |
|---|---|
Formule moléculaire |
C11H18N2O2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
5-butyl-4-ethoxy-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C11H18N2O2/c1-4-6-7-9-8-13(3)11(14)12-10(9)15-5-2/h8H,4-7H2,1-3H3 |
Clé InChI |
KNCYEBHVSMAXJR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN(C(=O)N=C1OCC)C |
SMILES canonique |
CCCCC1=CN(C(=O)N=C1OCC)C |
Synonymes |
2(1H)-Pyrimidinone,5-butyl-4-ethoxy-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



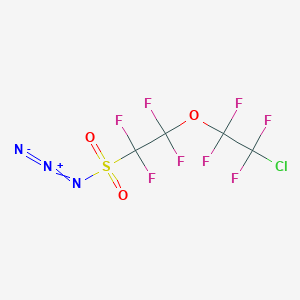
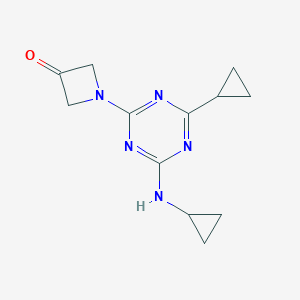
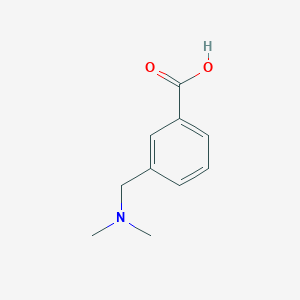
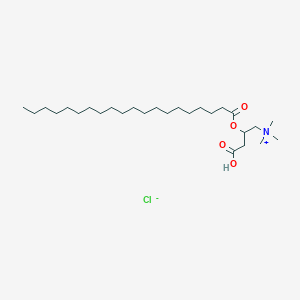
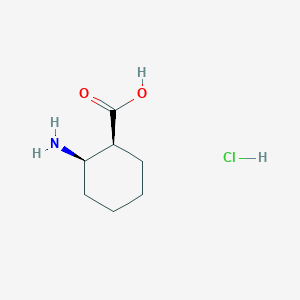
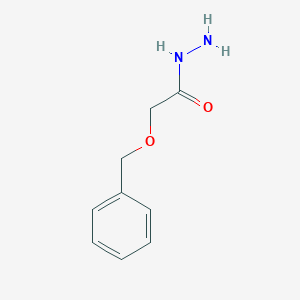

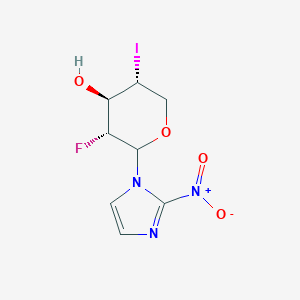

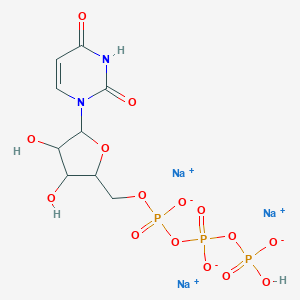
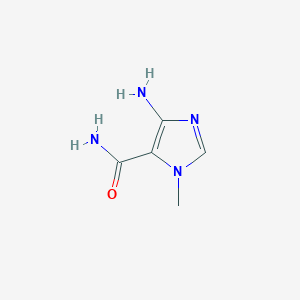
![n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide](/img/structure/B127794.png)
![2-[3-Nitro-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B127797.png)
